An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-nitro-D-galactitol
An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-nitro-D-galactitol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Deoxy-1-nitro-D-galactitol, a nitro-sugar alcohol with significant potential in medicinal chemistry and drug development. While detailed primary literature on this specific molecule is limited, this document synthesizes available data, established chemical principles, and expert analysis to present a thorough profile. The guide covers the synthesis, structural elucidation, physicochemical properties, and chemical reactivity of 1-Deoxy-1-nitro-D-galactitol. Particular emphasis is placed on the underlying chemical principles that govern its synthesis and reactivity, providing researchers and drug development professionals with a foundational understanding of this promising compound.
Introduction: The Significance of Nitro-Sugar Alcohols
Nitro-sugar derivatives, and specifically nitro-sugar alcohols like 1-Deoxy-1-nitro-D-galactitol, represent a class of compounds with considerable interest in the field of medicinal chemistry. The introduction of a nitro group into a carbohydrate scaffold imparts unique electronic and steric properties, often leading to enhanced biological activity. These compounds have been explored as precursors to valuable amino sugars, as inhibitors of various enzymes, and as building blocks for the synthesis of complex nitrogen-containing natural products. 1-Deoxy-1-nitro-D-galactitol, also known by its CAS Number 20971-06-6, is a six-carbon alditol derived from D-galactose, featuring a nitro group at the C1 position.[1] Its structure suggests potential as a versatile synthetic intermediate and a candidate for biological screening.
Molecular Structure and Basic Information:
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5S)-1-nitrohexane-1,2,3,4,5,6-hexol | Inferred |
| CAS Number | 20971-06-6 | [1] |
| Molecular Formula | C₆H₁₃NO₇ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
Synthesis and Purification
The primary and most logical synthetic route to 1-Deoxy-1-nitro-D-galactitol is through a base-catalyzed nitroaldol condensation, famously known as the Henry Reaction . This reaction involves the nucleophilic addition of a nitroalkane, in this case, nitromethane, to an aldehyde.
The Henry Reaction: A Mechanistic Perspective
The Henry reaction is a cornerstone of carbon-carbon bond formation.[2] Its application to carbohydrate chemistry allows for the extension of a sugar's carbon chain and the introduction of a nitro group in a single, powerful step. The generally accepted mechanism proceeds as follows:
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Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.
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Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, the open-chain form of D-galactose).
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Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, yielding the β-nitro alcohol.
The subsequent step in the synthesis of 1-Deoxy-1-nitro-D-galactitol involves the reduction of the newly formed carbonyl group at the C1 position of the nitro-sugar intermediate to a hydroxyl group, thus forming the alditol.
Experimental Protocol: Synthesis of 1-Deoxy-1-nitro-D-galactitol
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Reaction Setup: D-galactose is dissolved in an appropriate solvent, such as water or a lower alcohol. Nitromethane is added in excess to the solution.
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Base Catalysis: A base, such as sodium methoxide or a strong basic resin, is added portion-wise to the cooled reaction mixture to catalyze the Henry reaction. The pH is carefully monitored to favor the condensation reaction while minimizing side reactions.
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Reduction: Following the nitroaldol addition, a reducing agent like sodium borohydride is introduced to reduce the aldehyde group of the intermediate to a primary alcohol, yielding the nitrated alditol.
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Purification: The resulting mixture of epimers is typically purified by column chromatography on silica gel or through crystallization to isolate the desired 1-Deoxy-1-nitro-D-galactitol.
Caption: Synthetic workflow for 1-Deoxy-1-nitro-D-galactitol.
Physicochemical Properties
Precise, experimentally determined physicochemical properties for 1-Deoxy-1-nitro-D-galactitol are not extensively documented in the scientific literature. However, some data can be found from commercial suppliers, and others can be inferred from related compounds.
| Property | Value/Expected Properties | Source/Basis of Inference |
| Appearance | White crystalline powder | [3] |
| Melting Point | 142 °C | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Based on the polyhydroxylated nature of the molecule. |
| Optical Rotation | Expected to be optically active. The specific rotation has not been reported. | Due to the presence of multiple chiral centers. |
Spectroscopic and Analytical Characterization
The structural elucidation of 1-Deoxy-1-nitro-D-galactitol relies on a combination of spectroscopic techniques. While a complete set of published spectra for this specific compound is unavailable, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the sugar backbone protons. Key expected signals include:
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A multiplet for the proton at C2.
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A series of multiplets for the protons on the carbon chain (C3-C5).
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A multiplet for the protons of the CH₂OH group at C6.
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Signals for the protons of the CH₂NO₂ group at C1.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the alditol chain. The carbon bearing the nitro group (C1) would be expected to appear at a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Deoxy-1-nitro-D-galactitol is expected to show characteristic absorption bands for its functional groups:
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O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl groups.
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C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
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NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1380 cm⁻¹, respectively, which are characteristic of the nitro group.
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C-O stretch: Strong bands in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 1-Deoxy-1-nitro-D-galactitol.
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Electrospray Ionization (ESI-MS): This technique would likely show the protonated molecule [M+H]⁺ at m/z 212.18 or the sodiated adduct [M+Na]⁺ at m/z 234.16.
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Fragmentation Pattern: The fragmentation would likely involve the loss of water molecules from the polyol chain and cleavage of the carbon-carbon bonds.
Chemical Reactivity and Stability
The chemical reactivity of 1-Deoxy-1-nitro-D-galactitol is dictated by its two primary functional groups: the multiple hydroxyl groups and the primary nitro group.
Reactions of the Hydroxyl Groups
The five hydroxyl groups can undergo typical reactions of alcohols, such as:
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Esterification: Reaction with acylating agents (e.g., acetic anhydride) to form the corresponding esters.
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Etherification: Reaction with alkylating agents to form ethers.
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Protection: The hydroxyl groups can be protected with various protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at other positions.
Reactions of the Nitro Group
The primary nitro group is a versatile functional handle for further synthetic transformations:
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Reduction: The nitro group can be reduced to a primary amine to yield 1-amino-1-deoxy-D-galactitol. This transformation is highly valuable for the synthesis of amino sugars and their derivatives. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions.
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Nef Reaction: Under basic conditions, the nitro group can be converted to a carbonyl group via the Nef reaction, though this would likely lead to chain cleavage in this specific molecule.
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Denitration: The nitro group can be removed under certain reductive conditions.
Caption: Key chemical transformations of 1-Deoxy-1-nitro-D-galactitol.
Potential Applications and Future Outlook
1-Deoxy-1-nitro-D-galactitol holds promise as a versatile building block in synthetic and medicinal chemistry. Its conversion to the corresponding 1-amino-1-deoxy-D-galactitol opens pathways to the synthesis of novel aminosugars, which are components of many antibiotics and other bioactive molecules. Furthermore, the intact nitro-sugar alcohol itself could be investigated for its own biological activities, including as a potential glycosidase inhibitor or for other therapeutic applications.
Future research should focus on the full experimental characterization of 1-Deoxy-1-nitro-D-galactitol, including detailed spectroscopic analysis and the determination of its solid-state structure through X-ray crystallography. A thorough investigation of its biological activity profile is also warranted to unlock its full therapeutic potential.
References
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PubChem. (n.d.). Galactitol. Retrieved from [Link]
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PubChem. (n.d.). 1-Deoxy-1-nitro-L-mannitol. Retrieved from [Link]
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Wikipedia. (2023, November 29). Henry reaction. Retrieved from [Link]
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Jenkinson, S. F., Booth, K. V., Yoshihara, A., Morimoto, K., Fleet, G. W. J., Izumori, K., & Watkin, D. J. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429. Retrieved from [Link]
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ChemWhat. (n.d.). 1-DEOXY-1-NITRO-D-GALACTITOL CAS#: 20971-06-6. Retrieved from [Link]
